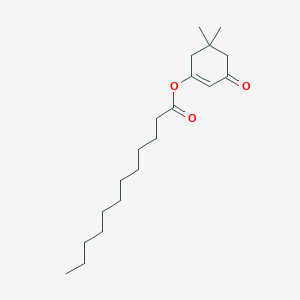
5,5-Dimethyl-3-oxocyclohex-1-EN-1-YL dodecanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,5-Dimethyl-3-oxocyclohex-1-EN-1-YL dodecanoate is an organic compound that features a cyclohexenone ring substituted with a dodecanoate ester group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-Dimethyl-3-oxocyclohex-1-EN-1-YL dodecanoate typically involves the esterification of 5,5-dimethyl-3-oxocyclohex-1-en-1-ol with dodecanoic acid. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid, and the reaction mixture is refluxed to facilitate the esterification process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase the yield. The use of catalysts and solvents that can be easily recycled is also common to make the process more sustainable and cost-effective .
Análisis De Reacciones Químicas
Types of Reactions
5,5-Dimethyl-3-oxocyclohex-1-EN-1-YL dodecanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used to substitute the ester group.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of amides or ethers.
Aplicaciones Científicas De Investigación
5,5-Dimethyl-3-oxocyclohex-1-EN-1-YL dodecanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 5,5-Dimethyl-3-oxocyclohex-1-EN-1-YL dodecanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
- 5,5-Dimethyl-3-oxocyclohex-1-en-1-yl acetate
- 5,5-Dimethyl-3-oxocyclohex-1-en-1-yl 4-methylbenzoate
- 5,5-Dimethyl-3-oxocyclohex-1-en-1-yl 4-(2,2-dichloroacetyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine-7-carboxylate
Uniqueness
5,5-Dimethyl-3-oxocyclohex-1-EN-1-YL dodecanoate is unique due to its long dodecanoate ester chain, which imparts distinct physical and chemical properties compared to its shorter-chain analogs. This uniqueness makes it valuable for specific applications where longer alkyl chains are advantageous .
Propiedades
Número CAS |
168200-13-3 |
|---|---|
Fórmula molecular |
C20H34O3 |
Peso molecular |
322.5 g/mol |
Nombre IUPAC |
(5,5-dimethyl-3-oxocyclohexen-1-yl) dodecanoate |
InChI |
InChI=1S/C20H34O3/c1-4-5-6-7-8-9-10-11-12-13-19(22)23-18-14-17(21)15-20(2,3)16-18/h14H,4-13,15-16H2,1-3H3 |
Clave InChI |
GQVSJMYYNXGAQP-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCC(=O)OC1=CC(=O)CC(C1)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


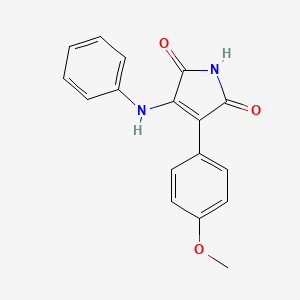
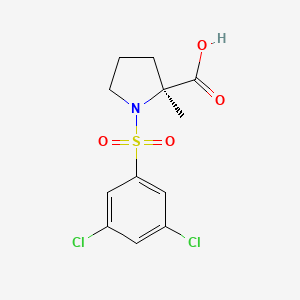
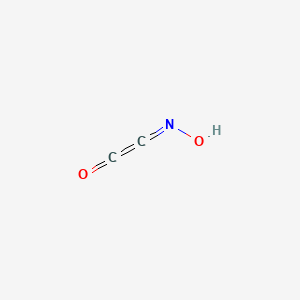
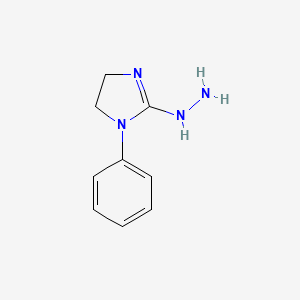
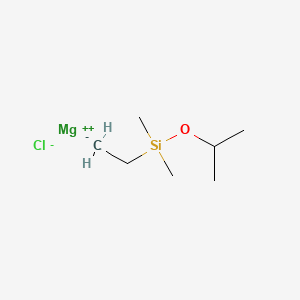
![1,3-Dimethyl-2-[(oxiran-2-YL)methoxy]-9H-thioxanthen-9-one](/img/structure/B14259841.png)
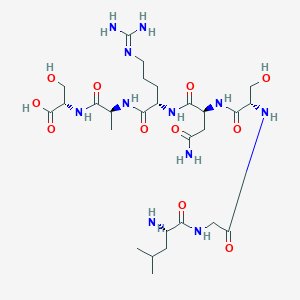
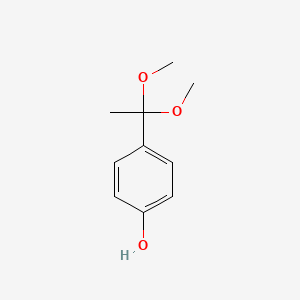

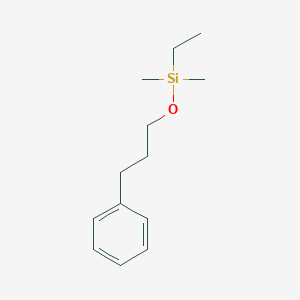

![tert-Butyl [5-amino-2-(decyloxy)phenoxy]acetate](/img/structure/B14259872.png)


